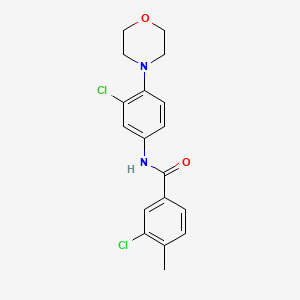
3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide
描述
3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide is a synthetic organic compound characterized by the presence of chloro, morpholine, and benzamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide typically involves a multi-step process. The starting materials often include 3-chloroaniline, 4-methylbenzoyl chloride, and morpholine. The reaction conditions usually involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may include steps such as chlorination, amidation, and cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.
化学反应分析
Types of Reactions
3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.
科学研究应用
3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methoxybenzamide
- N-(3-chloro-4-morpholin-4-ylphenyl)-2,4-dimethylbenzamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide may exhibit unique properties due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications.
属性
IUPAC Name |
3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-12-2-3-13(10-15(12)19)18(23)21-14-4-5-17(16(20)11-14)22-6-8-24-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXYPDFGMOSVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


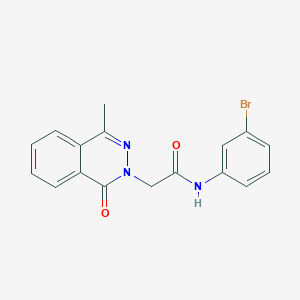
![8,9-diphenyl-2-(2-thienyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3482292.png)
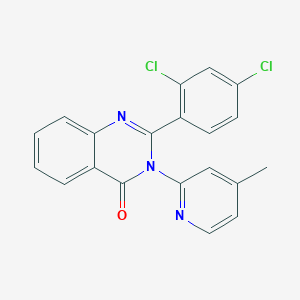
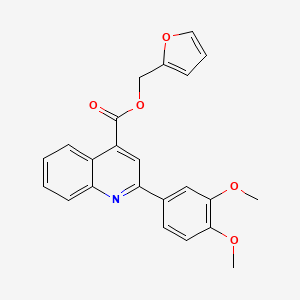
![2-(2-Bromo-4-chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B3482316.png)
![N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3482320.png)
![2-chloro-N-{3-[(propanoylcarbamothioyl)amino]phenyl}benzamide](/img/structure/B3482321.png)
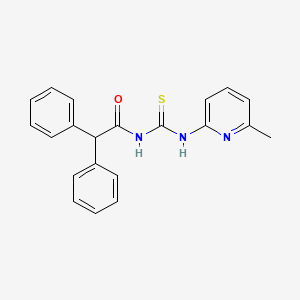
![N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-(propan-2-yloxy)benzamide](/img/structure/B3482358.png)
![2-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B3482365.png)
![METHYL 4-CYANO-5-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE](/img/structure/B3482369.png)
![2-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]nicotinamide](/img/structure/B3482372.png)
![2-ethoxy-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B3482375.png)
![METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-3-YL]SULFANYL}METHYL)-2-FUROATE](/img/structure/B3482382.png)
